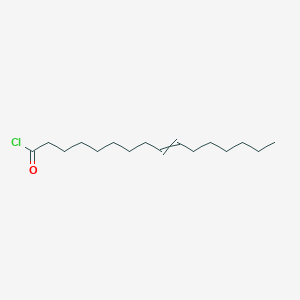

Hexadec-9-enoyl Chloride

概要

説明

Palmitoleoyl chloride is a derivative of palmitoleic acid. It has been used as an intermediate in the synthesis of a variety of compounds, including antiproliferative and anti-inflammatory compounds.

科学的研究の応用

Enamine Condensation and Synthesis of Pheromones

Hexadec-9-enoyl chloride has been utilized in enamine condensation processes. For example, enamine condensation on derivatives of aleuritic acid, involving hexadecanoyl chloride, has been used for the synthesis of pheromones like (Z)-9-tricosene and its (E)-isomer, as well as (E)-13-heptacosene (Subramanian, Mehrotra, & Mehrotra, 1986).

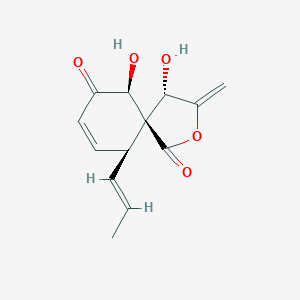

Synthesis of α-Methylene-γ-lactone

In the synthesis of α-Methylene-γ-lactone fused to various carbocycles, this compound derivatives have been employed. For instance, 9-(acetoxymethyl)-16-(trimethylsilyl)hexadec-14-enoyl chloride was used in the synthesis of α-Methylene-γ-lactone fused to a cyclotetradecane ring (Kuroda & Anzai, 1998).

Asymmetric Induction in Organic Synthesis

The compound has found use in the field of asymmetric synthesis, where alkylmagnesium chlorides were added to conjugated N-enoylsultams, such as hexadec-9-enoyl derivatives, to create asymmetry at certain carbon atoms with good π-face differentiation (Oppolzer, Poli, Kingma, Starkemann, & Bernardinelli, 1987).

Application in Triterpenoid Esters

In botanical studies, this compound derivatives have been isolated as triterpenoid esters from the golden flowers of Tagetes erecta. This research highlighted the structural characterization and autoxidation products of these compounds (Faizi & Naz, 2004).

Safety and Hazards

Hexadec-9-enoyl Chloride is classified as a skin corrosive substance . It may cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

Hexadec-9-enoyl Chloride, also known as (Z)-Hexadec-9-enoyl chloride or Palmitoleoyl chloride , primarily targets the β-ketoacyl- [acyl-carrier-protein] synthase II (KAS II) enzyme . This enzyme plays a crucial role in the dissociated (or type II) fatty acid biosynthesis system that occurs in plants and bacteria .

Mode of Action

The compound interacts with its target, the KAS II enzyme, by serving as a substrate . The enzyme catalyzes the condensation of malonyl-acyl carrier protein with hexadec-9-enoyl-acyl carrier protein, leading to the formation of 3-oxooctadec-11-enoyl-acyl carrier protein and carbon dioxide .

Biochemical Pathways

This compound is involved in the fatty acid biosynthesis pathway . Specifically, it participates in the elongation step of fatty acid synthesis, where it gets converted into a longer-chain fatty acid . This process is crucial for the production of various lipids and membrane components in the cell.

Result of Action

The action of this compound leads to the production of longer-chain fatty acids, which are essential components of cell membranes and play vital roles in various cellular functions . By participating in fatty acid biosynthesis, this compound contributes to the structural integrity of cells and the proper functioning of biological systems.

生化学分析

Biochemical Properties

It is known that fatty acid chlorides like Hexadec-9-enoyl Chloride can participate in various biochemical reactions, particularly in the synthesis of lipids and complex organic molecules .

Molecular Mechanism

It is known that fatty acid chlorides can react with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature .

Metabolic Pathways

Fatty acid chlorides are known to be involved in lipid metabolism .

特性

IUPAC Name |

hexadec-9-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQFJZYVQNXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408438 | |

| Record name | Hexadec-9-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40426-22-0 | |

| Record name | Hexadec-9-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

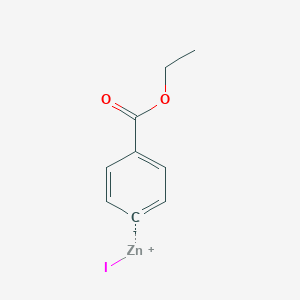

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)